molecular formula C13H9BrN2OS B13464092 6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile

6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B13464092
M. Wt: 321.19 g/mol
InChI Key: MTKZBGYKCHLMIE-UHFFFAOYSA-N
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Description

6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile is a chemical compound with a unique structure that combines a brominated methoxyphenyl group with a pyridine ring through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile typically involves a multi-step processThe final step involves the coupling of the brominated sulfanyl intermediate with a pyridine-3-carbonitrile derivative under specific reaction conditions, such as the use of palladium catalysts in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenyl methanesulfonate
  • 2-Methoxy-5-bromopyridine
  • Pyridine-3-carbonitrile derivatives

Uniqueness

6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields of research and industry .

Properties

Molecular Formula

C13H9BrN2OS

Molecular Weight

321.19 g/mol

IUPAC Name

6-(5-bromo-2-methoxyphenyl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C13H9BrN2OS/c1-17-11-4-3-10(14)6-12(11)18-13-5-2-9(7-15)8-16-13/h2-6,8H,1H3

InChI Key

MTKZBGYKCHLMIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2=NC=C(C=C2)C#N

Origin of Product

United States

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